2,4-difluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide
Beschreibung
The compound 2,4-difluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide features a triazolo[4,3-b]pyridazine core substituted with a pyridin-3-yl group at position 3 and a benzenesulfonamide moiety at position 5. This structure is hypothesized to influence biological activity, particularly in targeting enzymes or receptors where sulfonamides and heteroaromatic systems play critical roles.
Eigenschaften
IUPAC Name |
2,4-difluoro-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F2N6O2S/c23-16-6-8-20(18(24)12-16)33(31,32)29-17-5-1-3-14(11-17)19-7-9-21-26-27-22(30(21)28-19)15-4-2-10-25-13-15/h1-13,29H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPNBHQSHBFOSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F2N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The compound’s primary targets are the c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, and their overexpression or mutation is often associated with various types of cancer.
Mode of Action
The compound interacts with its targets by binding to the c-Met and VEGFR-2 proteins, inhibiting their activity. This interaction results in the inhibition of the growth of cancer cells in a dose-dependent manner. The compound’s mode of action is similar to that of the lead compound foretinib.
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways. By inhibiting these kinases, the compound disrupts the signaling pathways that promote cell growth and survival, leading to the inhibition of cancer cell proliferation.
Pharmacokinetics
The compound’s excellent antiproliferative activities against various cancer cell lines suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties.
Result of Action
The compound exhibits excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines. It inhibits the growth of A549 cells in the G0/G1 phase and induces late apoptosis of these cells. The compound also inhibits the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects.
Biologische Aktivität
2,4-Difluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological effects, focusing on its anticancer properties and mechanisms of action.
Structural Overview
The chemical structure of 2,4-difluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide can be represented as follows:
- Molecular Formula : C23H14F2N6O
- Molecular Weight : 428.4 g/mol
- CAS Number : 891115-42-7
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. A notable study synthesized various derivatives of triazolo[4,3-b]pyridazine and evaluated their cytotoxic effects against a panel of 60 cancer cell lines. The findings showed that certain derivatives exhibited significant antiproliferative activity, with mean growth inhibition percentages (GI%) indicating strong potential against tumor cells .
Table 1: Cytotoxic Activity of Selected Derivatives
| Compound | GI% | IC50 (μM) |
|---|---|---|
| 4g | 55.84 | 0.163 ± 0.01 |
| 4a | 29.08 | 0.283 ± 0.01 |
In this study, compound 4g was particularly notable for its ability to inhibit c-Met and Pim-1 kinases, which are critical in cancer proliferation and survival pathways .
The mechanisms through which this compound exerts its biological effects involve several pathways:
- Cell Cycle Arrest : Compound 4g was found to induce S-phase arrest in MCF-7 breast cancer cells.
- Apoptosis Induction : It significantly increased apoptosis markers, including caspase-9 activity.
- Inhibition of Signaling Pathways : The compound demonstrated a reduction in phosphorylated PI3K and AKT levels, suggesting interference with the PI3K-AKT-mTOR signaling pathway .
Case Studies
Several case studies have explored the efficacy of related compounds within the same chemical class:
- Study on Dual Inhibitors : A study focused on triazolo[4,3-b]pyridazine derivatives revealed their dual inhibitory action on c-Met and Pim-1 kinases. The derivatives showed promising results in inhibiting tumor cell growth and promoting apoptosis .
- Antitubercular Activity : While primarily focused on anticancer properties, some derivatives have also been evaluated for antitubercular activity against Mycobacterium tuberculosis, demonstrating broad-spectrum bioactivity .
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Properties
Key structural analogs from the literature are compared below:
Key Observations:
- Substituent Effects: The target compound’s pyridin-3-yl group (vs. methyl or chloro in analogs) may enhance π-π stacking interactions in biological systems.
- Molecular Weight : The target’s higher molecular weight (~464.45 vs. 383.40 in ) suggests differences in pharmacokinetics, such as absorption or distribution.
Antimicrobial Activity:
- Derivatives with methyl-substituted triazolo-pyridazine cores (e.g., ) demonstrated moderate antimicrobial activity, suggesting the core’s importance in bioactivity. The target’s pyridin-3-yl group and difluoro substitution may enhance binding affinity or spectrum .
Solubility and Lipophilicity:
- The 2,4-difluoro substitution likely increases logP compared to mono-fluoro analogs (e.g., ), though the pyridin-3-yl group may introduce polar interactions, balancing solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
